

# Application Note: Quantification of Hepcidin-20 in Human Serum using LC-MS/MS

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## Compound of Interest

Compound Name: *Hepcidin-20 (human)*

Cat. No.: *B15561552*

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## Introduction

Hepcidin is a peptide hormone, primarily synthesized in the liver, that acts as the master regulator of iron homeostasis.[1] It exists in several isoforms, with hepcidin-25 being the biologically active form.[1][2] N-terminally truncated isoforms, including hepcidin-20, -22, and -24, are also present in human circulation.[2][3] While the physiological significance of these shorter isoforms is not fully understood, their quantification is of growing interest in clinical research to investigate their potential roles in iron-related disorders and other diseases.[2] This application note describes a robust and sensitive method for the quantification of hepcidin-20 in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle of the Method

This method utilizes a solid-phase extraction (SPE) procedure to isolate hepcidin isoforms from human serum, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard for hepcidin-25 can be adapted for the relative quantification of hepcidin-20. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

## Experimental Protocols

### 1. Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for hepcidin isoform analysis.[1][4]

- Materials:
  - Human serum samples
  - 0.1% (v/v) Formic acid in deionized water
  - Methanol
  - Acetonitrile
  - Trifluoroacetic acid (TFA)
  - Oasis HLB  $\mu$ Elution 96-well SPE plate
  - Protein LoBind tubes and plates
- Procedure:
  - To 200  $\mu$ L of human serum in a Protein LoBind tube, add 600  $\mu$ L of 0.1% aqueous formic acid.
  - Vortex mix for 10 seconds.
  - Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
  - Condition the SPE plate wells by adding 200  $\mu$ L of methanol followed by 200  $\mu$ L of deionized water.
  - Load the supernatant from the centrifuged sample onto the conditioned SPE plate.
  - Wash the wells sequentially with 200  $\mu$ L of 20% (v/v) acetonitrile in deionized water, followed by 200  $\mu$ L of deionized water.
  - Elute the analytes with 60  $\mu$ L of 70% (v/v) acetonitrile in deionized water containing 1% (v/v) TFA into a clean 96-well Protein LoBind plate.
  - Add 70  $\mu$ L of 0.1% (v/v) formic acid in deionized water to each eluted sample.

- The plate is now ready for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

- Instrumentation:
  - High-performance liquid chromatography (HPLC) system
  - Tandem mass spectrometer (e.g., Triple Quadrupole)
- LC Parameters (example):
  - Column: C18 column (e.g., 35 x 2-mm, 5- $\mu$ m particles)[5]
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: 0.1% Formic acid in acetonitrile
  - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 20  $\mu$ L[5]
  - Column Temperature: 30°C[5]
- MS/MS Parameters (example):
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for hepcidin-20 need to be determined by direct infusion of a synthetic standard. As an example, for hepcidin-25, multiple charge states ( $[M+3H]^{3+}$ ,  $[M+4H]^{4+}$ ,  $[M+5H]^{5+}$ ) are often monitored.[1]
  - Collision Energy and other parameters: Optimize for the specific instrument and analyte.

## Quantitative Data Summary

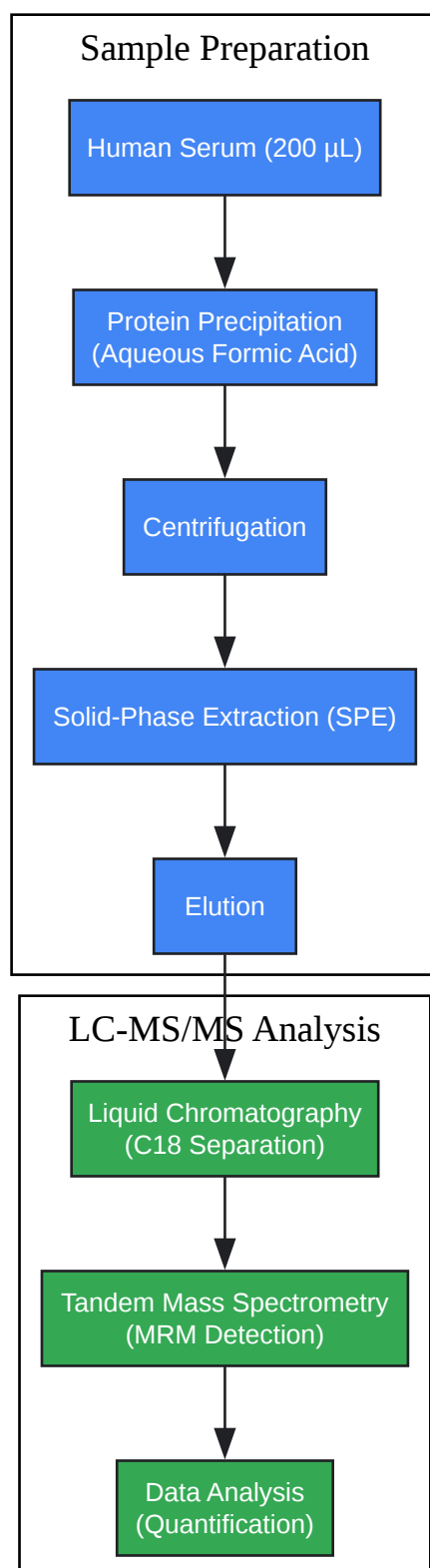
The following table summarizes typical quantitative performance data for the analysis of hepcidin isoforms, including hepcidin-20, in human serum using LC-MS/MS.

Parameter	Hepcidin-20	Hepcidin-22	Hepcidin-24	Hepcidin-25	Reference
Lower Limit of Quantification (LLOQ)	1 µg/L	1 µg/L	1 µg/L	1 µg/L	[1]
Linear Range	1 - 50 µg/L	1 - 50 µg/L	1 - 50 µg/L	1 - 500 µg/L	[1][5]
Intra-assay Precision (%CV)	< 15%	< 15%	< 15%	< 15%	[1]
Inter-assay Precision (%CV)	< 15%	< 15%	< 15%	< 15%	[1]
Accuracy (%RE)	± 15%	± 15%	± 15%	± 15%	[5]
Median Concentration (Healthy Volunteers)	Not Detected	Not Detected	Not Detected	8 µg/L (range: 1-31)	[4]
Median Concentration (Hospitalized Patients)	4 µg/L (range: 1-40)	8 µg/L (range: 2-20)	8 µg/L (range: 1-50)	39 µg/L (range: 1-334)	[1]

## Visualizations



Caption: Hepcidin signaling pathway in iron homeostasis.



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Caption: Experimental workflow for hepcidin-20 quantification.

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